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SR 11302

Cat. No.: B1662608
M. Wt: 376.5 g/mol
InChI Key: RQANARBNMTXCDM-DKOHIBGUSA-N
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Description

Historical Context of Retinoid Research and AP-1 Modulation

Retinoids, a class of compounds derived from vitamin A, have a long history in scientific research, with their essential roles in processes like vision, embryonic development, and cell differentiation being well-documented. researchgate.net The discovery that vitamin A deficiencies were linked to blindness dates back to ancient times, with evidence of using animal liver, a rich source of vitamin A, for treatment. pcaskin.com The modern era of retinoid research began with the discovery of vitamin A in milk in 1912. pcaskin.com By the mid-20th century, retinoic acid was being studied for dermatological conditions like acne. pcaskin.com

Further research into the molecular mechanisms of retinoids revealed that their biological activities are largely mediated through nuclear receptors, specifically the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). pnas.orgpnas.org These receptors influence gene expression through two primary pathways:

Transcriptional activation: Binding to and activating specific DNA sequences known as retinoic acid response elements (RAREs). pnas.orgpnas.org

Transcriptional repression: Inhibiting the activity of other transcription factors, notably activator protein-1 (AP-1). pnas.orgpnas.org

AP-1 is a critical transcription factor involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. researchgate.netmedchemexpress.com It typically functions as a dimer composed of proteins from the Jun and Fos families. pnas.org The dual ability of traditional retinoids, like trans-retinoic acid, to both activate RARE and inhibit AP-1 made it difficult for researchers to determine which pathway was responsible for specific therapeutic effects, such as their antitumor properties. pnas.org This challenge spurred the development of synthetic retinoids with more selective actions to dissect these distinct signaling pathways. pnas.orgpnas.org

Identification and Early Characterization of SR 11302 as an AP-1 Inhibitor

In the quest to distinguish between the RARE-activation and AP-1-inhibition pathways, researchers synthesized and screened numerous retinoid analogues. pnas.orgpnas.org A pivotal screening of 50 synthetic retinoids by Fanjul and coworkers led to the identification of a new class of compounds with selective activity. pnas.orgpnas.org Among these was this compound, which was characterized as a potent inhibitor of AP-1 transcription factor activity. pnas.orgrndsystems.commedchemexpress.com

Early studies established that this compound is a retinoid that effectively blocks AP-1-mediated gene expression. medchemexpress.commedchemexpress.com This inhibitory action was observed in various experimental models. For instance, research demonstrated that this compound could counteract the cytotoxic effects of bile acids in liver cells by inhibiting AP-1, which in turn restored the expression of protective enzymes. plos.org Further studies in cancer models showed that this compound could inhibit the proliferation of tumor cells and reduce the formation of metastatic lesions, effects attributed to its anti-AP-1 activity. researchgate.netnih.govresearchgate.net These initial characterizations positioned this compound as a valuable chemical probe for studying the specific roles of the AP-1 signaling pathway in health and disease. plos.orgnih.gov

Distinguishing Features of this compound: Selective AP-1 Inhibition without RARE Activation

The most significant feature of this compound is its functional selectivity. Unlike many other retinoids, this compound specifically inhibits AP-1 activity without activating transcription through the retinoic acid response element (RARE). pnas.orgresearchgate.netmedchemexpress.com This unique property allows for the precise investigation of AP-1's role, independent of the effects of RARE activation. pnas.org The compound shows no significant activity at retinoic acid receptors in terms of RARE transactivation, with an EC50 value greater than 1 μM for RARα, RARβ, RARγ, and RXRα. rndsystems.com

This selectivity provides a clear advantage in experimental settings. For example, in studies on skin cancer prevention, this compound was shown to markedly inhibit papilloma formation induced by tumor promoters, an effect directly linked to its inhibition of AP-1. pnas.org In contrast, another synthetic retinoid, SR11235, which selectively activates RARE but lacks significant AP-1 inhibitory effects, did not prevent papilloma formation. pnas.orgresearchgate.net This provided strong in vivo evidence that the antitumor promotion effect of certain retinoids is mediated by blocking AP-1 activity, not by activating RARE. pnas.orgpnas.org

Further molecular studies revealed that this compound exhibits selective binding to specific retinoic acid receptor subtypes, showing strong interaction with RARα and RARγ, but not with RARβ and RXRα. pnas.orgmedchemexpress.comnih.gov This receptor-binding profile likely underlies its distinct functional activity.

The table below summarizes the comparative activities of this compound and SR11235, highlighting the unique selectivity of this compound.

FeatureThis compoundSR11235
Primary Activity Selective AP-1 Inhibitor pnas.orgresearchgate.netSelective RARE Activator pnas.orgresearchgate.net
RARE Transactivation Does not activate pnas.orgrndsystems.commedchemexpress.comSelectively activates pnas.orgpnas.org
AP-1 Inhibition Potently inhibits pnas.orgmedchemexpress.comDevoid of significant effect pnas.org
Receptor Selectivity Binds to RARα and RARγ medchemexpress.comnih.govRXR-selective activator pnas.org
Effect on Papilloma Formation Markedly inhibits pnas.orgNo significant inhibition pnas.org

This clear separation of functions makes this compound an indispensable tool for researchers aiming to elucidate the complex and multifaceted roles of the AP-1 signaling pathway in cellular biology and pathology. pnas.orgplos.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O2 B1662608 SR 11302

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANARBNMTXCDM-DKOHIBGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Sr 11302

Targeting of Activator Protein-1 (AP-1) Transcription Factor Activity

SR 11302 is recognized as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor. medchemexpress.comrndsystems.comprobechem.com AP-1 is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govacs.org The inhibitory action of this compound on AP-1 is a key feature that separates it from other retinoids, which typically exert their effects through different nuclear receptors. researchgate.netpnas.orgpnas.org Research has demonstrated that this inhibition of AP-1 activity is central to the compound's biological effects, such as its antitumor properties. rndsystems.compnas.orgpnas.org For instance, in a mouse carcinogenesis model, this compound was shown to markedly inhibit both AP-1 activation and the formation of papillomas. pnas.orgglpbio.com

The AP-1 transcription factor is not a single protein but a complex composed of dimers from the Jun, Fos, and activating transcription factor (ATF) protein families. nih.gov Members of the Jun family (c-Jun, JunB, JunD) can form homodimers, while members of the Fos family (c-Fos, FosB, Fra-1, Fra-2) must form heterodimers with Jun proteins to become transcriptionally active. nih.govnih.gov

This compound's mechanism involves targeting these components. Studies have shown that treatment with this compound can lead to a significant reduction in the expression of key AP-1 subunits. For example, in a 4D lung cancer model, treatment with this compound resulted in significantly less c-Jun gene expression in the primary tumor. nih.gov Furthermore, some research indicates that this compound has a selective affinity for FOSL1 (Fra-1), leading to its destabilization and reduced phosphorylation, which is a critical step in its activation. researchgate.net

The function of the AP-1 complex is dependent on its ability to bind to specific DNA sequences in the promoter regions of target genes, known as TPA response elements (TREs) or cAMP response elements (CREs). nih.gov By inhibiting AP-1 activity, this compound effectively modulates the transcription of these target genes. While the precise mechanism of how this compound reduces AP-1's DNA binding is a subject of ongoing research, it is understood that by affecting the expression and activation of subunits like c-Jun and Fra-1, the formation of functional AP-1 dimers is hindered. nih.govresearchgate.net This disruption ultimately leads to a decreased ability of the AP-1 complex to bind to its DNA targets and regulate gene expression.

The inhibition of AP-1 activity by this compound has significant consequences for the expression of various downstream genes that are crucial for cellular processes. For example, in gastric epithelial cells infected with Helicobacter pylori, this compound was found to inhibit the expression of β-catenin and c-myc, both of which are involved in cell proliferation. medchemexpress.com In other contexts, this compound has been shown to decrease aldosterone (B195564) levels in hypoxia-treated cells by inhibiting AP-1 transcription factor activity. medchemexpress.com

Table 1: Effects of this compound on Downstream Gene and Protein Expression

Cell/Model SystemTarget Gene/ProteinObserved Effect
H. pylori-infected gastric cellsβ-cateninInhibition of expression
H. pylori-infected gastric cellsc-mycInhibition of expression
Hypoxia-treated cellsAldosteroneDecreased levels
Lung cancer modelc-JunReduced gene expression

Lack of Activity at Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

A defining characteristic of this compound is its selective action, which spares the classical retinoid signaling pathways. Unlike many other retinoids, this compound does not activate retinoic acid receptors (RARs) or retinoid X receptors (RXRs). rndsystems.com Specifically, it displays no significant activity at RARα, RARβ, RARγ, and RXRα, with an EC50 greater than 1 μM for these receptors. rndsystems.com However, it has been noted to exhibit selective binding to RARα and RARγ, but not RARβ and RXRα, though this binding does not translate to transcriptional activation of the classical retinoid pathway. medchemexpress.comnih.govpnas.org

The biological effects of many retinoids are mediated through the activation of RARs and RXRs, which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoters of target genes, thereby initiating transcription. pnas.orgpnas.org A crucial aspect of this compound's mechanism is that it inhibits AP-1 activity without activating transcription through RARE. medchemexpress.comrndsystems.comnih.govresearchgate.netpnas.orgpnas.org This has been a consistent finding across multiple studies, highlighting the compound's unique ability to separate the AP-1 inhibitory function from the RARE-transactivating function of retinoids. pnas.orgpnas.org

Table 2: Receptor Activity Profile of this compound

Receptor/ElementActivity
AP-1Strong Inhibition
RARαNo transcriptional activation
RARβNo transcriptional activation
RARγNo transcriptional activation
RXRαNo transcriptional activation
RARENo transcriptional activation

The clinical use of traditional retinoids can be limited by a range of side effects, often referred to as retinoid dermatitis, which can include redness, peeling, burning, and itching. nih.govnih.gov These adverse effects are largely attributed to the activation of the RAR/RXR-RARE pathway. pnas.orgpnas.org Because this compound selectively inhibits AP-1 without activating RARE, it is hypothesized that it may have a more favorable side-effect profile. researchgate.netpnas.org By uncoupling these two pathways, this compound represents a class of retinoids that could potentially offer therapeutic benefits with reduced toxicity, a significant advantage in the development of new treatments. researchgate.netpnas.org

Modulation of Associated Signaling Pathways

The synthetic retinoid this compound is recognized as a specific inhibitor of the Activator Protein-1 (AP-1) transcription factor. medchemexpress.comselleckchem.comrndsystems.com Its mechanism of action is centered on inhibiting AP-1 activity without activating the retinoic acid response element (RARE), thereby allowing for the targeted study of AP-1-mediated cellular processes. medchemexpress.comnih.govglpbio.com Through its inhibition of AP-1, this compound modulates a variety of interconnected signaling pathways that are crucial in cellular responses like proliferation, inflammation, and apoptosis. nih.gov

Influence on MAPK Pathways (JNK, ERK, p38) and NF-κB

The AP-1 transcription factor is a critical downstream target of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways. nih.gov Consequently, this compound is a valuable tool for elucidating the specific contributions of AP-1 to the outcomes of these pathways. Research has utilized this compound to investigate cellular events where AP-1 is activated by JNK and p38 MAPK signaling. rndsystems.com

The cellular signaling landscape often involves intricate crosstalk between different pathways. The AP-1 and Nuclear Factor-kappa B (NF-κB) pathways, in particular, are frequently co-regulated and share roles in inflammatory and immune responses. This compound has been employed in studies to dissect the role of AP-1 in contexts where both AP-1 and NF-κB are activated, such as in gastric epithelial cells infected with Helicobacter pylori. medchemexpress.comglpbio.com In a study on human eosinophil apoptosis, the balance between NF-κB and AP-1 signaling was identified as a key regulatory mechanism, further highlighting the interconnectedness of these pathways. caymanchem.com

PathwayRole of AP-1Application of this compoundResearch Context Example
MAPK (JNK, p38)Key downstream effector, activated by phosphorylation of c-Jun and other components.Used to inhibit AP-1 to determine its role in MAPK-mediated cellular processes. rndsystems.comSerum deprivation-induced gene upregulation. rndsystems.com
NF-κBOften co-activated with AP-1 to regulate inflammatory and immune gene expression.Used to isolate the functional consequences of AP-1 inhibition in processes where NF-κB is also active. glpbio.comHelicobacter pylori-infected gastric epithelial cells. glpbio.com

Regulation of Other Transcription Factors (e.g., SP1)

The specificity of a chemical probe is paramount when dissecting complex cellular mechanisms. In studies of bile acid-induced cytotoxicity in human hepatoma cells, this compound was specifically selected to distinguish the regulatory role of AP-1 from that of another transcription factor, Specificity Protein 1 (SP1). nih.gov

In this research context, other compounds that inhibit AP-1, such as curcumin (B1669340) and quercetin, were also observed to affect the phosphorylation state of SP1. nih.gov However, the study found that this compound, when used as a specific inhibitor of AP-1, had no significant effect on the phosphorylation of SP1. nih.gov This characteristic underscores the utility of this compound as a precise research tool, enabling scientists to attribute observed effects directly to the inhibition of AP-1 without the confounding influence on SP1 activity. nih.gov

CompoundEffect on AP-1 ActivityEffect on SP1 Phosphorylation
This compoundInhibitoryNo significant effect nih.gov
CurcuminInhibitoryAffected SP1 phosphorylation nih.gov
QuercetinInhibitoryAffected SP1 phosphorylation nih.gov

Effects on Nitric Oxide Synthase (NOS) Expression and Activity

This compound has been shown to critically modulate the expression and activity of endothelial nitric oxide synthase (NOS-3). In an experimental model of cholestasis using human hepatoma HepG2 cells, the accumulation of glycochenodeoxycholic acid (GCDCA) was found to increase the expression and activation of AP-1 components (c-Jun and c-Fos). nih.govnih.gov This upregulation of AP-1 activity led to the transcriptional repression of the NOS-3 gene, resulting in decreased NOS-3 expression and activity. nih.gov

The application of this compound effectively reversed this bile acid-induced effect. By specifically inhibiting AP-1, this compound counteracted the repression of the NOS-3 promoter, leading to a recovery of NOS-3 expression and a subsequent reduction in cytotoxicity. nih.govplos.org One measurement indicated that the highest concentration of this compound tested resulted in a 148% increase in NOS-3 protein expression in the presence of GCDCA compared to the control group. plos.org

To confirm that this protective effect was mediated through the restoration of nitric oxide production, the study co-administered this compound with L-NAME, a commonly used NOS inhibitor. The results showed that L-NAME counteracted the protective, anti-apoptotic role of this compound, confirming that the mechanism of cell protection by this compound in this model is dependent on its ability to restore NOS-3 activity. nih.govplos.orgresearchgate.net The inducible NOS (iNOS) isoform was not detected in this particular experimental model. nih.govnih.gov

ConditionAP-1 ActivityNOS-3 Expression/ActivityCellular Outcome
ControlBasalBasalNormal cell viability
GCDCA TreatmentIncreasedDecreased (Repressed) nih.govnih.govIncreased cytotoxicity nih.gov
GCDCA + this compoundInhibitedRestored/Increased nih.govplos.orgReduced cytotoxicity nih.govplos.org
GCDCA + this compound + L-NAMEInhibitedInhibited (by L-NAME)Protective effect of this compound is counteracted plos.orgresearchgate.net

Preclinical Research on Sr 11302: Cellular and Animal Models

In Vitro Studies: Cellular Responses to SR 11302

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. It effectively inhibits the growth of breast cancer cell line T-47D, lung cancer cell line Calu-6, and HeLa cells (cervical cancer) glpbio.cnbiocrick.commolnova.cntargetmol.cn. Conversely, this compound showed minimal effect on the proliferation of F9 embryonal carcinoma cells glpbio.cnbiocrick.com.

The following table summarizes the observed effects of this compound on cell proliferation in specific cancer cell lines:

Cell LineCancer TypeEffect on ProliferationReference
T-47DBreast CancerInhibited glpbio.cnbiocrick.commolnova.cntargetmol.cn
Calu-6Lung CancerInhibited glpbio.cnbiocrick.commolnova.cntargetmol.cn
HeLaCervical CancerInhibited glpbio.cnbiocrick.commolnova.cntargetmol.cn
F9Embryonal CarcinomaMinimal effect glpbio.cnbiocrick.com
AGSGastric AdenocarcinomaInhibited (H. pylori-induced) invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govdcchemicals.combocsci.comnih.govresearchgate.net

While the provided search results directly confirm this compound's antiproliferative effects, specific detailed findings on its direct induction of apoptosis in the listed cancer cell lines (T-47D, Calu-6, HeLa, AGS) are not explicitly detailed in the snippets. However, as an AP-1 inhibitor with antitumor activity, its mechanism often involves influencing cell survival pathways, which can include apoptosis. One study mentions that the cytotoxic response to glycochenodeoxycholic acid (GCDCA) in human hepatoma HepG2 cells, characterized by increased cJun and c-Fos expression and decreased NOS-3, was counteracted by specific inhibition of AP-1 by this compound, which also promoted NOS-3 expression recovery and cyclin D1 reduction biocrick.com. This suggests an indirect role in cell survival regulation. Another study indicates that an AP-1 inhibitor (SR11302) can regulate eosinophil apoptosis via TNF-receptor 1 and the balance between NF-κB and AP-1 caymanchem.com.

This compound exhibited very little effect on the proliferation or differentiation of HL-60, fresh Acute Promyelocytic Leukemia (APL), and NB4 cells glpbio.cnbiocrick.commolnova.cn. This suggests that AP-1 may not be significantly involved in the signaling pathways governing the proliferation and differentiation of these specific myeloid leukemic cell types glpbio.cnbiocrick.com. However, it is noted that other retinoids, such as SR11276 and SR11278, which activate RAR and RXR classes, could inhibit clonal growth and induce differentiation in myeloid leukemic cells biocrick.com.

This compound, as an AP-1 transcription factor inhibitor, plays a role in modulating inflammatory responses. AP-1 is a key transcription factor involved in various cellular processes, including inflammation invivochem.commedchemexpress.comtocris.comglpbio.cn. For instance, tumor necrosis factor-alpha (TNF-α) regulates human eosinophil apoptosis through the ligation of TNF-receptor 1 and the balance between NF-κB and AP-1, implying a potential modulatory role for AP-1 inhibitors like this compound in eosinophil responses caymanchem.com. Furthermore, in macrophages, the induction of TNF, CXCL8, and IL-1β by Helicobacter pylori secreted protein HP1173 occurs via MAP-kinases, NF-κB, and AP-1 signaling pathways rndsystems.com. This indicates that this compound, by inhibiting AP-1, could potentially impact these macrophage inflammatory responses.

This compound significantly inhibits Helicobacter pylori (H. pylori)-induced cell proliferation in gastric adenocarcinoma (AGS) cells invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govdcchemicals.combocsci.comnih.govresearchgate.net. Studies have shown that H. pylori infection activates NF-κB and AP-1, leading to increased cell proliferation and the expression of oncogenes such as β-catenin and c-myc in AGS cells invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govnih.govresearchgate.netresearchgate.net. Treatment with this compound (at a concentration of 2 µM for 48 hours) effectively inhibits this H. pylori-induced proliferation in AGS cells invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govdcchemicals.com.

Furthermore, this compound (at 2 µM for 24 hours) inhibits the H. pylori-induced expression of β-catenin and c-myc in AGS cells invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govnih.gov. These findings highlight that the H. pylori-induced oncogene expression and hyperproliferation in gastric epithelial cells are mediated, in part, by the activation of AP-1, which can be counteracted by this compound nih.govnih.govresearchgate.net.

The following table summarizes the effects of this compound on H. pylori-infected AGS cells:

EffectConcentration & DurationReference
Inhibition of H. pylori-induced cell proliferation2 µM; 48 hours invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govdcchemicals.com
Inhibition of H. pylori-induced β-catenin expression2 µM; 24 hours invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govnih.gov
Inhibition of H. pylori-induced c-myc expression2 µM; 24 hours invivochem.commedchemexpress.commedchemexpress.comrndsystems.comnih.govnih.gov

In Vivo Studies: Animal Models and Systemic Effects of this compound

Vascular Lesion Models (e.g., Vldlr-/- mice)

Studies utilizing Vldlr-/- mice, a model for pathological angiogenesis, have shown that this compound significantly reduces the development of vascular lesions. Treatment with this compound resulted in a dose-dependent decrease in both the total number and size of vascular lesions. Specifically, high-dose treatment (1 mg/kg body weight, administered daily via oral gavage from postnatal day 5 to 15) led to a 48% reduction in total vascular lesion number and a 40% reduction in lesion size. These beneficial effects were observed without any detectable signs of toxicity in the mice, including no changes in body weight. invivochem.commedchemexpress.commedchemexpress.comdcchemicals.comnih.gov

The mechanism underlying this compound's effect in vascular lesion models is linked to its inhibition of c-Fos, a crucial component of the AP-1 transcription factor. This inhibition subsequently leads to a reduction in the expression of c-Fos target genes, such as interleukin-6 (Il6), interleukin-1β (Il1β), and tumor necrosis factor (Tnf), which are implicated in the progression of retinal neovascularization. nih.gov

Table 1: Effect of this compound on Vascular Lesions in Vldlr-/- Mice

Treatment GroupTotal Vascular Lesion Number Reduction (%)Lesion Size Reduction (%)Toxicity Observed
High-dose this compound48 invivochem.commedchemexpress.comnih.gov40 invivochem.commedchemexpress.comnih.govNone invivochem.commedchemexpress.comnih.gov

Metastasis Models (e.g., Ex Vivo 4D Lung Cancer Model)

This compound has demonstrated efficacy in reducing metastatic lesion formation within an ex vivo 4D lung cancer model. This advanced model facilitates the study of circulating tumor cells (CTCs). In experiments involving human lung cancer cell lines (A549, H1299, and H460), treatment with 1 μM this compound significantly decreased the number of tumor cells at the metastatic site and reduced the viability of isolated CTCs. researchgate.netkuleuven.beresearchgate.netnih.gov

Detailed findings indicate a significant reduction in tumor cells per high-power field at the metastatic site for all three cell lines: H460 (p = 0.009), A549 (p = 0.01), and H1299 (p = 0.02). Similarly, CTCs isolated from this compound-treated 4D models showed significantly fewer viable tumor cells after four days in culture compared to untreated controls (H460: p = 0.04; A549: p = 0.008; H1299: p = 0.01). Notably, this compound did not significantly impact the viability of parental H460 (p = 0.87), A549 (p = 0.93), or H1299 (p = 0.25) cells when grown in conventional 2D petri dish cultures. Analysis of tumor cells in the ex vivo 4D lung cancer model revealed an increase in AP-1 components, specifically c-Fos and c-Jun, in CTCs compared to primary tumors, which this compound is known to inhibit. researchgate.netresearchgate.netnih.gov

Table 2: Effect of this compound (1 μM) on Metastasis in Ex Vivo 4D Lung Cancer Model

Cell LineReduction in Tumor Cells at Metastatic Site (p-value) researchgate.netnih.govReduction in Viable CTCs (p-value) researchgate.netnih.govImpact on Parental Cell Viability (2D) (p-value) researchgate.netnih.gov
H460p = 0.009p = 0.04p = 0.87
A549p = 0.01p = 0.008p = 0.93
H1299p = 0.02p = 0.01p = 0.25

Immunological Responses and T Cell Subpopulations (Th17/Th1, Treg)

This compound, functioning as an AP-1 inhibitor, has been observed to suppress alloreactive T cell proliferation in vitro. Investigations into its immunomodulatory effects on T cell subpopulations revealed that this compound markedly reduced the levels of pro-inflammatory cytokines, specifically interferon-gamma (IFN-γ), characteristic of Th1 cells, and interleukin-17 (IL-17), associated with Th17 cells, in culture supernatants. researchgate.net

Conversely, this compound reciprocally increased the concentration of interleukin-10 (IL-10), a cytokine primarily produced by regulatory T (Treg) cells, in a dose-dependent manner. These findings suggest that this compound possesses the capacity to inhibit the differentiation of Th1 and Th17 cells while simultaneously promoting the expansion of Treg cells. This modulation is potentially achieved through indirect blockage of phosphorylated STAT3 (pSTAT3) and the promotion of STAT5-dependent FoxP3 expression, which is crucial for Treg cell development and function. Given that acute Graft-versus-Host Disease (GVHD) is largely driven by the Th1/Th17 axis, with Treg cells known to attenuate GVHD effects, this compound's influence on these T cell subsets indicates a potential therapeutic role in immune-mediated conditions. researchgate.netfrontiersin.org

Table 3: Effect of this compound on T Cell Cytokine Levels in Culture Supernatants

CytokineEffect of this compound Treatment researchgate.netAssociated T Cell Subpopulation
IFN-γMarkedly ReducedTh1
IL-17Markedly ReducedTh17
IL-10Reciprocally IncreasedTreg

Studies in Liver Injury/Inflammation Models

Research into this compound has extended to models of liver injury and inflammation, particularly in the context of cholestatic liver disease. In human hepatoma HepG2 cells, this compound demonstrated a protective effect against cytotoxicity induced by glycochenodeoxycholic acid (GCDCA), a major hydrophobic bile acid implicated in cholestasis-associated liver injury. This protective action was linked to the inhibition of caspase-3 activity, a key enzyme in apoptosis. nih.gov

This compound counteracted the cytotoxic effects of GCDCA by facilitating the recovery of nitric oxide synthase-3 (NOS-3) expression and reducing cyclin D1 levels. Upregulation of AP-1 has been identified as a significant factor in the apoptotic processes observed during cholestasis-induced liver injury, underscoring the relevance of this compound's AP-1 inhibitory function in this context. Furthermore, the antiproliferative effect of this compound, consistent with its known antitumor properties, was associated with the inhibition of cyclin D1 expression, a protein critical for cell cycle progression. nih.gov

Therapeutic Potential and Applications of Sr 11302

Anticancer Research and Chemoprevention

SR 11302 has demonstrated notable potential in the field of oncology, with research highlighting its efficacy as an anticancer and chemopreventive agent. Its unique ability to inhibit AP-1 activity without activating the retinoic acid response element (RARE) distinguishes it from other retinoids. nih.gov

Traditional retinoids, while effective in some cancer treatments, are often associated with significant side effects that can limit their clinical use. researchgate.net this compound, however, represents a new class of retinoids that are transcriptionally inactive and have lost the differentiating effects of retinoic acid, while still retaining their antiproliferative properties through the inhibition of AP-1 activity. nih.gov This selective action is attributed to its ability to bind to RARα and RARγ but not to RARβ or RXRα. nih.govinvivochem.com By avoiding the activation of RARE, this compound may offer a therapeutic advantage with a more favorable side effect profile. nih.gov

The transcription factor AP-1 plays a crucial role in the progression of pre-neoplastic cells to a neoplastic state. nih.gov this compound's primary mechanism involves the inhibition of this key transcription factor. tocris.com In vivo studies have demonstrated that this compound significantly inhibits papilloma formation induced by carcinogens in mouse skin. nih.gov This antitumor promotion effect is directly linked to its ability to block AP-1 activity, a function not observed in retinoids that only activate RARE. nih.gov This evidence underscores the importance of AP-1 inhibition in the chemopreventive action of retinoids. researchgate.net

This compound has been shown to reduce metastatic lesion formation in lung cancer models. nih.govnih.gov While it may not directly inhibit the growth of primary tumor cells in a 2D culture, it significantly reduces the viability of circulating tumor cells (CTCs) and the formation of metastatic lesions in a 4D ex vivo lung cancer model. nih.govnih.gov Research indicates that this compound's effect on metastasis is linked to the inhibition of the AP-1 complex, which is integral for CTC survival and tumor metastasis in lung cancer. nih.gov

In gastric epithelial cells infected with H. pylori, a known risk factor for gastric cancer, this compound suppressed both cell proliferation and the expression of oncogenic proteins β-catenin and c-Myc. invivochem.comglpbio.com Furthermore, in human hepatoma HepG2 cells, while this compound did not induce apoptosis, it did alter cell proliferation, consistent with its known antitumor capabilities. nih.govplos.org

Table 1: Effects of this compound on Cancer Cell Lines

Cell Line Cancer Type Effect of this compound Reference
H460, A549, H1299 Lung Cancer Reduced metastatic lesion formation; decreased viability of circulating tumor cells. nih.govnih.gov
AGS Gastric Epithelial Suppressed cell proliferation and expression of β-catenin and c-Myc. invivochem.comglpbio.com
HepG2 Human Hepatoma Altered cell proliferation without inducing apoptosis. nih.govplos.org

Anti-inflammatory and Immunomodulatory Applications

Beyond its anticancer properties, this compound exhibits significant anti-inflammatory and immunomodulatory effects, again primarily through the inhibition of AP-1. This transcription factor is a key regulator of inflammatory responses.

The anti-inflammatory properties of this compound make it a candidate for treating a range of inflammatory diseases. selleckchem.com Research has shown its potential in conditions such as atherosclerosis, rheumatoid arthritis, and psoriasis. google.comnih.gov In a mouse model of pathological retinal angiogenesis, a process linked to inflammatory signals, oral administration of this compound reduced the total number and size of vascular lesions without detectable toxicity. glpbio.commedchemexpress.com The transcription factor Fra-1, a component of the AP-1 complex, is implicated in inflammatory settings like arthritis and psoriasis, suggesting that its inhibition by this compound could be beneficial. researchgate.net

This compound has been shown to modulate the release of cytokines and chemokines, which are key mediators of inflammation. In a study on human B-lymphocytes, the AP-1 inhibitor was used to investigate the signaling pathways involved in the release of pro-inflammatory cytokines. nih.gov In another study, this compound was shown to suppress TNF-α-induced AP-1 transcriptional activity in human monocytes. jci.org Furthermore, in colon epithelial cells, the inhibition of AP-1 by this compound was found to reduce the inflammatory-induced expression of iRhom2, a key regulator of the metalloproteinase ADAM17 which is involved in the shedding of TNF-α. researchgate.net However, in a study of S1P-induced IL-8 release in BEAS-2B cells, the AP-1 inhibitor this compound did not inhibit IL-8 release, suggesting that in this specific context, NF-κB is the dominant transcription factor. plos.org

Table 2: Investigated Inflammatory Pathways and Cytokine Modulation by this compound

Cell/Model System Inflammatory Condition/Stimulus Effect of this compound Reference
Vldlr-/- mice Pathological retinal angiogenesis Reduced number and size of vascular lesions. glpbio.commedchemexpress.com
Human monocytes TNF-α stimulation Suppressed AP-1 transcriptional activity. jci.org
HT-29 colon epithelial cells IFNγ and TNFα co-stimulation Reduced induction of iRhom2 at protein and mRNA levels. researchgate.net
BEAS-2B cells S1P stimulation Did not inhibit IL-8 release. plos.org

Neuroprotective Research

Current scientific literature available through targeted searches does not provide direct evidence or specific studies investigating the neuroprotective potential of this compound. Research has extensively focused on its role as a selective inhibitor of the Activator Protein-1 (AP-1) transcription factor, primarily in the context of cancer and inflammatory processes. medchemexpress.comrndsystems.comglpbio.com While AP-1 is involved in cellular processes like apoptosis and differentiation that are relevant to neurodegeneration, dedicated studies exploring the effects of this compound on neuronal cells, in models of brain injury, or for central nervous system (CNS) disorders have not been identified in the provided search results. Therefore, the capacity of this compound to offer neuroprotection remains an area open for future investigation.

Research in Fibrosis and Organ Injury

The potential of this compound in mitigating organ injury, particularly liver injury, has been explored in preclinical models. The compound's mechanism of action, centered on the inhibition of the AP-1 transcription factor, is crucial to its protective effects. rndsystems.comacs.org AP-1 plays a significant role in the cellular response to stress and injury, and its inhibition can modulate pathways leading to cell death and tissue damage. acs.org

In a notable study utilizing an in vitro model of cholestatic liver disease, this compound demonstrated significant protective effects on human hepatoma HepG2 cells against cytotoxicity induced by glycochenodeoxycholic acid (GCDCA), a toxic bile acid. nih.govplos.org The accumulation of such bile acids can lead to hepatocellular apoptosis, a key mechanism in liver injury and the progression toward fibrosis. nih.gov

The research indicated that this compound counteracted the harmful effects of GCDCA by restoring the expression and activity of endothelial nitric oxide synthase (NOS-3). nih.govplos.org The specific inhibition of AP-1 by this compound led to a recovery of NOS-3 expression, a reduction in the expression of the cell cycle protein cyclin D1, and protection from cell death by inhibiting caspase-3 activity. plos.org

The key findings from this research on liver cell protection are summarized in the table below.

ParameterEffect of GCDCA (Toxic Bile Acid)Effect of this compound TreatmentReference
Cell DeathIncreasedSignificantly reduced plos.org
NOS-3 ExpressionDecreasedRestored/Increased (up to 148% increase compared to control) plos.org
Caspase-3 ActivityIncreasedInhibited plos.org
Cyclin D1 ExpressionIncreasedReduced nih.govplos.org

While detailed research into the effects of this compound on fibrosis in other organs like the kidneys or lungs is not extensively covered in the available search results, its targeted inhibition of AP-1 suggests a potential therapeutic role. AP-1 is recognized as an important factor in various severe disorders, including fibrosis. acs.org Research has noted the potential for AP-1 inhibitors in treating fibrotic diseases, such as keloids. researchgate.net Given that fibrosis across different organs often involves common signaling pathways that lead to excessive extracellular matrix deposition, the mechanism of this compound could be relevant for broader anti-fibrotic applications. nih.gov However, further specific studies are required to validate these potential uses.

Advanced Research Directions and Future Perspectives for Sr 11302

Elucidation of Detailed Molecular Interactions and Binding Specificities

SR 11302 is recognized as an inhibitor of the activator protein-1 (AP-1) transcription factor. medchemexpress.cominvivochem.comtocris.com A key characteristic of this compound is its nature as a retinoid that selectively inhibits AP-1 activity without activating the transcription of the retinoic acid response element (RARE). medchemexpress.cominvivochem.comtocris.comnih.govnih.govrndsystems.combiocrick.commedchemexpress.comcaymanchem.com This selectivity is crucial, as traditional retinoids often exert their effects by activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which can lead to significant side effects. nih.gov Research indicates that this compound exhibits strong anti-AP-1 activity and demonstrates selective binding to Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor gamma (RARγ), but not to RARbeta (RARβ) or Retinoid X Receptor alpha (RXRα). medchemexpress.cominvivochem.comnih.govrndsystems.combiocrick.com Despite this binding, this compound shows no agonistic activity at these retinoic acid receptors, with EC50 values greater than 1 μM for RARα, RARβ, RARγ, and RXRα. tocris.comnih.govrndsystems.combiocrick.com This distinct binding profile, where it binds but does not activate transcription from RARE, underscores its specific mechanism of AP-1 inhibition. nih.gov

Table 1: this compound Binding and Activity Profile

TargetThis compound Activity/BindingReference
AP-1Inhibitor medchemexpress.cominvivochem.comtocris.com
RARαSelective Binding (No Agonistic Activity >1µM) medchemexpress.cominvivochem.comtocris.comnih.govrndsystems.combiocrick.com
RARβNo Binding/Activity medchemexpress.cominvivochem.comtocris.comnih.govrndsystems.combiocrick.com
RARγSelective Binding (No Agonistic Activity >1µM) medchemexpress.cominvivochem.comtocris.comnih.govrndsystems.combiocrick.com
RXRαNo Binding/Activity medchemexpress.cominvivochem.comtocris.comnih.govrndsystems.combiocrick.com
RARENo Transcriptional Activation medchemexpress.cominvivochem.comtocris.comnih.govnih.govrndsystems.combiocrick.commedchemexpress.comcaymanchem.com

Combinatorial Approaches with Other Therapeutic Agents

The potential for this compound in combination therapies is a significant area of research. Studies have shown that this compound can act synergistically with other agents to enhance therapeutic outcomes. For instance, in a model of systemic inflammatory response (SIR), the combined administration of this compound (an AP-1 inhibitor) and inducers of the Nrf2 signaling pathway (dimethyl fumarate (B1241708) and quercetin) proved more effective in improving metabolic state compared to single agents, indicating a synergistic effect between AP-1 inhibition and Nrf2 activation. researchgate.netresearchgate.net In hepatocellular carcinoma (HCC) models, inhibition of AP-1 with this compound, alongside TLR4 inhibition, has been shown to suppress IL-33 expression induced by HCC lysates. nih.gov Furthermore, AP-1 blockade by this compound has demonstrated synergy with CDK4/6 inhibition, helping to restore therapeutic efficacy in breast cancer models where c-Jun-mediated cyclin D1 amplification and estrogen receptor (ER) antagonism contribute to resistance to palbociclib/tamoxifen. researchgate.net In human hepatoma cells, this compound effectively counteracted glycochenodeoxycholic acid (GCDCA)-induced cytotoxic effects by promoting NOS-3 expression recovery and reducing cyclin D1, with its protective effect being dependent on NOS-3 activity. plos.orgresearchgate.netnih.gov

Development of Novel Analogs and Derivatives of this compound

As a synthetic retinoid, this compound represents a class of compounds developed to selectively inhibit AP-1 activity without activating RARE. medchemexpress.cominvivochem.comnih.govnih.govbiocrick.com The ongoing development of novel analogs and derivatives aims to refine its pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This involves exploring structural modifications to further optimize its targeted action and potentially reduce any off-target effects.

While detailed structure-activity relationship (SAR) studies specifically focused on direct modifications of this compound are not extensively detailed in the provided literature, its very existence and selective profile are a testament to such efforts within the broader retinoid class. This compound was developed as a synthetic retinoid designed to specifically inhibit AP-1 activity without activating the retinoic acid response element (RARE), a common mechanism of action for other retinoids. nih.govnih.govbiocrick.com This targeted design implies inherent SAR investigations to achieve its unique selectivity, distinguishing it from retinoids like SR11235, which is an RXRα-selective transcriptional activator with less anti-AP-1 activity. nih.gov The development of such selective compounds highlights the importance of understanding how structural modifications influence binding affinity to specific receptors (e.g., RARα, RARγ) and functional outcomes (AP-1 inhibition versus RARE activation). Future SAR studies could further optimize this compound's potency, selectivity, and pharmacokinetic properties by systematically modifying its chemical structure, building upon the foundational understanding of retinoid-receptor interactions.

Investigation of Resistance Mechanisms and Strategies to Overcome Them

Understanding and overcoming resistance mechanisms is critical for the long-term efficacy of any therapeutic agent. For AP-1 inhibitors like this compound, resistance can arise through various molecular and cellular mechanisms, including genetic mutations, altered epigenetics, enhanced drug efflux, and the activation of compensatory signaling pathways. frontiersin.org A notable example involves AP-1 (specifically the c-Fos/c-Jun heterodimer) overexpression, which can upregulate cyclin D1 transcription and suppress ER signaling, contributing to resistance against CDK4/6 inhibitors and endocrine therapies in breast cancer. researchgate.net In such cases, AP-1 blockade by agents like this compound can synergize with CDK4/6 inhibition to restore therapeutic efficacy. researchgate.net Research also indicates that inhibiting Fra-1, a component of AP-1, can help restore responsiveness to treatments in various neoplastic contexts where Fra-1-regulated mechanisms contribute to resistance against targeted therapeutics, including PARP inhibitors. nih.gov

Exploration of this compound in Emerging Disease Models

This compound has been explored in a diverse range of disease models, demonstrating its potential across various pathological conditions beyond its initial characterization as an antitumor agent.

Table 2: this compound Effects in Various Disease Models and Cell Lines

Disease Model/Cell LineObserved Effect of this compoundReference
Helicobacter pylori-induced gastric adenocarcinoma (AGS) cellsInhibits cell proliferation, β-catenin, and c-myc expression. medchemexpress.cominvivochem.com
Vldlr-/- mice (vascular lesions)Reduces total vascular lesion number and size in a dose-dependent manner. medchemexpress.cominvivochem.com
Human hepatoma HepG2 cells (bile acid-induced cytotoxicity/cholestasis)Counteracts cytotoxic effects, promotes NOS-3 expression recovery, reduces cyclin D1. plos.org
4D ex vivo lung cancer modelReduces metastatic lesion formation. researchgate.netmdpi.com
7,12-dimethyl benz(a)anthracene-initiated mouse skin (carcinogenesis)Significantly inhibits AP-1 activation and papilloma formation. nih.govnih.govbiocrick.comcaymanchem.comglpbio.cn
Breast cancer cell line T-47DInhibits proliferation. biocrick.comglpbio.cn
Lung cancer line Calu-6Inhibits proliferation. biocrick.comglpbio.cn
HeLa cellsInhibits proliferation. biocrick.comglpbio.cn
Human CD45+ cells (HCC lysates induced IL-33)Suppresses IL-33 expression. nih.gov
Rats with LPS-induced systemic inflammatory response (SIR)Improves metabolic state (in combination with Nrf2 inducers). researchgate.netresearchgate.net
Retinal neovascularization modelPrevents retinal neovascularization. researchgate.net
Traumatic Brain Injury (TBI) model in ratsUsed as an AP-1 inhibitor to study effects. researchgate.net

Translational Research Considerations and Pre-Clinical Data Interpretation

Translational research involving this compound focuses on bridging preclinical findings to potential clinical applications. This compound is widely utilized as an important research tool compound due to its specific AP-1 inhibitory activity. nih.govcaymanchem.com Preclinical data highlight its in vivo antitumor effects, as observed in mouse models of papilloma formation and vascular lesions. medchemexpress.cominvivochem.comnih.govnih.govbiocrick.comcaymanchem.comglpbio.cn In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including T-47D, Calu-6, and HeLa cells. medchemexpress.cominvivochem.combiocrick.comglpbio.cn Its influence on specific molecular pathways, such as AP-1, RARE, NOS-3, cyclin D1, β-catenin, c-myc, and IL-33, provides valuable insights into its therapeutic potential. medchemexpress.cominvivochem.comnih.govplos.org

A significant translational consideration is this compound's lack of activation of RARE and its minimal agonistic activity at other RAR/RXR receptors (EC50 > 1 μM). tocris.comnih.govrndsystems.combiocrick.com This profile suggests a potentially improved side-effect profile compared to broader-acting retinoids, which often come with dose-limiting toxicities. However, it's also important to note that this compound showed little effect on the proliferation or differentiation of certain cell lines like HL-60, fresh APL, and NB4 cells, indicating that AP-1 may not be involved in these specific signaling pathways. biocrick.comglpbio.cn This underscores the necessity of identifying specific disease contexts where AP-1 inhibition is therapeutically relevant. The use of advanced preclinical models, such as 4D ex vivo lung cancer models researchgate.netmdpi.com and humanized mouse models for HCC nih.gov, further enhances the interpretability and translational relevance of research findings, paving the way for future clinical investigations. The ongoing efforts to perform combinatorial trials to overcome retinoic acid resistance also represent a key translational research direction. researchgate.net

Q & A

Q. What is the molecular mechanism by which SR 11302 inhibits AP-1 activity, and how does this differ from other retinoids?

this compound is a retinoid-class compound that selectively inhibits the transcription factor AP-1 without activating retinoic acid response elements (RARE). It binds to retinoic acid receptors (RARα and RARγ) but not RARβ or RXRα, thereby blocking AP-1-driven transcriptional activity. This specificity prevents off-target effects common to other retinoids that activate RARE pathways .

Q. How can researchers determine the effective concentration range of this compound for in vitro experiments?

In vitro studies typically use this compound at 1–2 µM for AP-1 inhibition. For example, 1 µM reduced aldosterone levels by 61.9% in hypoxia-treated cells, while 2 µM suppressed β-catenin and c-Myc expression in H. pylori-infected gastric cells. Dose-response curves and AP-1 luciferase reporter assays are recommended to validate efficacy in specific cell lines .

Q. What are the key considerations for designing cell-based assays to evaluate this compound’s anti-proliferative effects?

  • Cell line selection : Use AP-1-dependent models (e.g., T-47D, Calu-6, HeLa) rather than AP-1-independent lines (e.g., HL-60, NB4).
  • Controls : Include positive controls (e.g., known AP-1 inhibitors) and solvent controls (DMSO).
  • Assay duration : 24–48 hours for acute effects on signaling; longer durations (72+ hours) for proliferation assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cancer models?

Discrepancies arise from cell-specific AP-1 signaling roles. For instance, this compound inhibits proliferation in AP-1-dependent breast and lung cancers but shows no effect in AP-1-independent leukemias. To address this:

  • Perform AP-1 activity assays (e.g., luciferase reporters) in new models.
  • Validate target engagement via Western blotting for c-Fos/c-Jun (AP-1 subunits).
  • Compare transcriptomic profiles of responsive vs. non-responsive cells .

Q. What experimental strategies are recommended to assess this compound’s in vivo pharmacokinetics and toxicity?

  • Dosing : Oral administration (0.5–1 mg/kg daily) in murine models mimics prior studies.
  • Toxicity endpoints : Monitor liver enzymes (AP-1 regulates detoxification genes) and retinoid-associated side effects (e.g., skin dryness).
  • Bioavailability : Use LC-MS to measure plasma and tissue concentrations, as solubility in DMSO (>10 mM) may not reflect in vivo stability .

Q. How can researchers leverage this compound to dissect AP-1’s role in oxidative-nitrosative stress pathways?

  • Model selection : Use traumatic brain injury (TBI) or ischemia-reperfusion models where AP-1/NF-κB crosstalk drives pathology.
  • Biomarkers : Quantify nitric oxide synthase (NOS) isoforms (e.g., iNOS, cNOS) and oxidative markers (e.g., lipid peroxidation).
  • Combination therapy : Pair this compound with antioxidants (e.g., quercetin) to amplify anti-inflammatory effects, as shown in rat periodontal studies .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values.
  • Error analysis : Use error bars (SEM/SD) in graphs to depict variability, as seen in GCDCA vs. This compound comparative studies .
  • Multivariate analysis : Apply ANOVA for studies with multiple treatment groups (e.g., LPS + this compound + quercetin combinations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.